5-アミノ-2-(トリフルオロメチル)チアゾール

説明

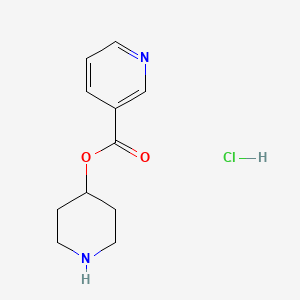

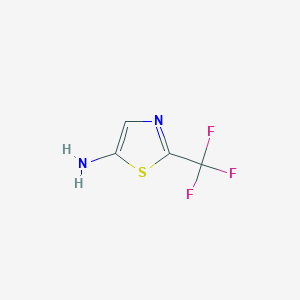

2-(Trifluoromethyl)thiazol-5-amine is a useful research compound. Its molecular formula is C4H3F3N2S and its molecular weight is 168.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(Trifluoromethyl)thiazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Trifluoromethyl)thiazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

医薬品開発

2-(トリフルオロメチル)チアゾール-5-アミンなどの化合物におけるトリフルオロメチル基は、独特の薬理学的特性を付与することが知られています。 この基は、いくつかのFDA承認薬に存在し、創薬および開発における重要性を示しています 。この基の存在は、医薬品の生物学的活性と代謝安定性を高める可能性があります。

抗菌剤

チアゾール誘導体は、その抗菌特性について広く研究されてきました。 2-(トリフルオロメチル)チアゾール-5-アミンなどのチアゾール環を含む化合物は、細菌の増殖を阻害し、耐性株に対抗する能力があるため、新しい抗菌剤の開発のための潜在的な候補です .

抗腫瘍活性

研究により、チアゾール誘導体は強力な抗腫瘍および細胞毒性活性を示す可能性があることが示されています。 チアゾールの構造モチーフは、がん細胞の増殖を標的とし阻害するように設計された化合物にしばしば組み込まれます .

神経学的調査

チアゾールは、正常な神経機能に不可欠なビタミンB1(チアミン)に見られます。 2-(トリフルオロメチル)チアゾール-5-アミンの誘導体は、特に神経伝達物質の合成における神経学的調査における潜在的な役割について調査される可能性があります .

作用機序

Target of Action

Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with various biological targets, leading to a range of effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution , which could be part of its interaction with biological targets.

Biochemical Pathways

Thiazole derivatives are known to impact a variety of biological pathways due to their diverse biological activities .

Pharmacokinetics

It’s worth noting that the compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence its bioavailability.

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

It’s worth noting that the compound is stable under normal temperatures and pressures .

生化学分析

Biochemical Properties

2-(Trifluoromethyl)thiazol-5-amine plays a crucial role in biochemical reactions, particularly due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It has been observed to interact with enzymes such as topoisomerase II, leading to the inhibition of DNA replication and transcription . Additionally, 2-(Trifluoromethyl)thiazol-5-amine has shown potential in modulating the activity of certain kinases, thereby influencing signal transduction pathways .

Cellular Effects

The effects of 2-(Trifluoromethyl)thiazol-5-amine on various cell types and cellular processes are profound. In cancer cells, it has been reported to induce apoptosis by disrupting mitochondrial function and activating caspase pathways . The compound also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism . Furthermore, 2-(Trifluoromethyl)thiazol-5-amine has been shown to inhibit cell proliferation and induce cell cycle arrest at the G2/M phase .

Molecular Mechanism

At the molecular level, 2-(Trifluoromethyl)thiazol-5-amine exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as topoisomerase II, forming stable complexes that prevent the enzyme from performing its catalytic functions . This binding interaction leads to the accumulation of DNA double-strand breaks, ultimately triggering cell death. Additionally, the compound can modulate the activity of transcription factors, resulting in changes in gene expression that promote apoptosis and inhibit cell survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Trifluoromethyl)thiazol-5-amine have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can diminish upon prolonged exposure to light and heat . In in vitro studies, the initial effects on cellular function, such as enzyme inhibition and apoptosis induction, are typically observed within a few hours of treatment. Long-term studies have shown that continuous exposure to 2-(Trifluoromethyl)thiazol-5-amine can lead to the development of resistance in some cell lines, necessitating the use of combination therapies to maintain efficacy .

Dosage Effects in Animal Models

The effects of 2-(Trifluoromethyl)thiazol-5-amine vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . The therapeutic window for 2-(Trifluoromethyl)thiazol-5-amine is relatively narrow, and careful dose optimization is required to achieve the desired therapeutic outcomes while minimizing adverse effects .

Metabolic Pathways

2-(Trifluoromethyl)thiazol-5-amine is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes facilitate the oxidation of the compound, leading to the formation of various metabolites that can be further conjugated and excreted from the body. The compound’s metabolism can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile .

Transport and Distribution

The transport and distribution of 2-(Trifluoromethyl)thiazol-5-amine within cells and tissues are mediated by specific transporters and binding proteins . The compound’s lipophilicity allows it to readily cross cell membranes and accumulate in lipid-rich tissues. It has been observed to localize in the cytoplasm and nucleus, where it exerts its biochemical effects . Additionally, the compound can bind to plasma proteins, influencing its distribution and bioavailability .

Subcellular Localization

The subcellular localization of 2-(Trifluoromethyl)thiazol-5-amine is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects . Post-translational modifications, such as phosphorylation, can influence the compound’s localization and activity by directing it to specific cellular compartments . Understanding the subcellular distribution of 2-(Trifluoromethyl)thiazol-5-amine is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

特性

IUPAC Name |

2-(trifluoromethyl)-1,3-thiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F3N2S/c5-4(6,7)3-9-1-2(8)10-3/h1H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYNHFFHGWBAGTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394793.png)

![4-{2-[4-(Tert-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394794.png)

![4-[(3-Methoxybenzyl)oxy]piperidine hydrochloride](/img/structure/B1394800.png)

![4-[2-(3-Piperidinyl)ethyl]morpholine](/img/structure/B1394802.png)

![4-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride](/img/structure/B1394806.png)